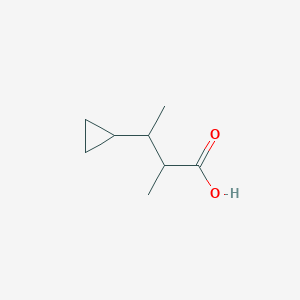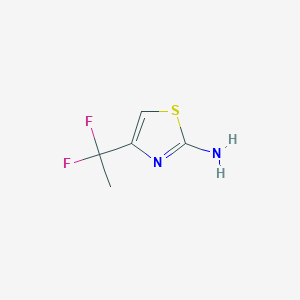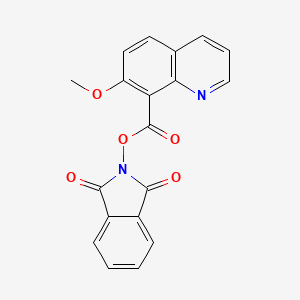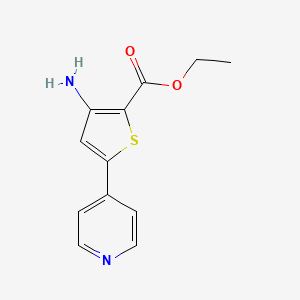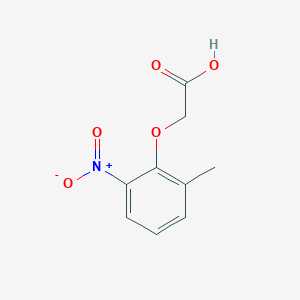
2-(2-Methyl-6-nitrophenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-6-nitrophenoxy)acetic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(2-methyl-6-nitrophenoxy) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-6-nitrophenoxy)acetic acid can be achieved through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
2-(2-Methyl-6-nitrophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(2-methyl-6-aminophenoxy)acetic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
科学的研究の応用
2-(2-Methyl-6-nitrophenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Methyl-6-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The phenoxy group can also participate in binding interactions with proteins and other biomolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 2-Nitrophenoxyacetic acid
- 2-Methylphenoxyacetic acid
- 2-Aminophenoxyacetic acid
Uniqueness
2-(2-Methyl-6-nitrophenoxy)acetic acid is unique due to the presence of both a nitro group and a methyl group on the phenoxy ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C9H9NO5 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC名 |
2-(2-methyl-6-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C9H9NO5/c1-6-3-2-4-7(10(13)14)9(6)15-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChIキー |
BBYQHUJAVVDIRB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



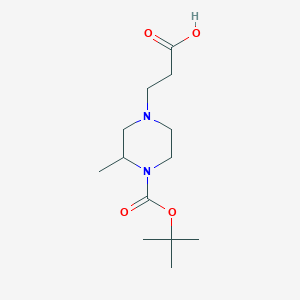
![tert-butylN-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate](/img/structure/B13567416.png)


![5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine](/img/structure/B13567431.png)
![(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13567435.png)
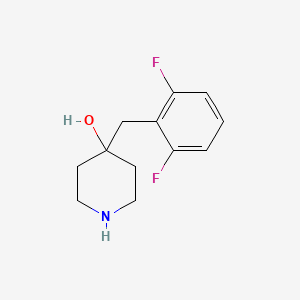
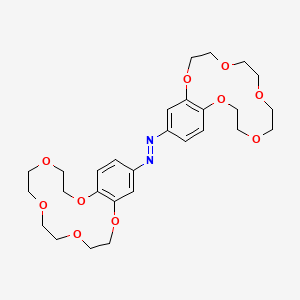
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine](/img/structure/B13567455.png)
